molecular formula C10H7FN2OS B15280287 6-(3-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

6-(3-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B15280287
M. Wt: 222.24 g/mol
InChI Key: UKQKKCSXLFOSPE-UHFFFAOYSA-N
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Description

6-(3-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines. This compound is characterized by the presence of a fluorophenyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties. Thioxopyrimidines are known for their diverse applications in medicinal chemistry, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of 3-fluoroaniline with thiourea and an appropriate aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired thioxopyrimidine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(3-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Substituted thioxopyrimidines with various functional groups.

Scientific Research Applications

6-(3-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(3-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, while the thioxo group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
  • 6-(3-bromophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
  • 6-(3-methylphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Uniqueness

6-(3-fluorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets.

Properties

IUPAC Name

6-(3-fluorophenyl)-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2OS/c11-7-3-1-2-6(4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQKKCSXLFOSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=O)NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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